Equilin
Overview
Description
Equilin is a naturally occurring estrogenic steroid hormone found in horses. It is one of the primary components of conjugated estrogens, which are used in hormone replacement therapy for menopausal symptoms. This compound is known for its estrogenic activity and is present in the urine of pregnant mares. It has a chemical formula of C18H20O2 and a molar mass of 268.35 g/mol .
Mechanism of Action
Target of Action
Equilin is an estrogenic steroid . Its primary targets are the estrogen receptors (ERs), specifically ERα and ERβ . These receptors are found in various tissues, including female reproductive organs, breasts, hypothalamus, and pituitary . They play a crucial role in the development and maintenance of the female reproductive system and secondary sex characteristics .
Mode of Action
This compound interacts with its targets, the ERs, by entering the cells of responsive tissues where it binds to a protein receptor . This interaction subsequently increases the rate of synthesis of DNA, RNA, and some proteins . This compound can be converted into the more potent estrogen 17β-dihydrothis compound in the body . This estrogen has about 113% and 108% of the relative binding affinities of estradiol for the ERα and ERβ, respectively .
Biochemical Pathways
This compound influences several biochemical pathways. It plays a role in the development and maintenance of the female reproductive system, promoting the growth and development of the vagina, uterus, and fallopian tubes, and enlargement of the breasts . It also contributes to the shaping of the skeleton, maintenance of tone and elasticity of urogenital structures, changes in the epiphyses of the long bones that allow for the pubertal growth spurt and its termination, growth of axillary and pubic hair, and pigmentation of the nipples and genitals . Furthermore, this compound affects the release of pituitary gonadotropins .
Pharmacokinetics
In terms of plasma protein binding, this compound is bound 26% to SHBG and 13% to albumin . The metabolic clearance rates of this compound and this compound sulfate are 2,640 L/day/m² and 175 L/day/m², respectively . This compound is present in conjugated estrogens in the form of this compound sulfate, which itself is inactive and acts as a prodrug of this compound via steroid sulfatase .
Result of Action
The molecular and cellular effects of this compound’s action are significant. It increases the mRNA and protein expression of the adhesion molecules E-selectin and intercellular adhesion molecule-1 . This compound treatment also increases the adherence of U937 monocytoid cells to human umbilical vein endothelial cells (HUVECs), decreases estrogen receptor (ER)β expression, and increases the expression of proteins involved in nuclear factor kappa-B (NF-κB) activation .
Biochemical Analysis
Biochemical Properties
Equilin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. For instance, this compound was found to be less potent than oestrone as a growth stimulus to preputial glands in young rats and to seminal vesicles in mice .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels . The metabolic pathway leading to this compound and equilenin biosynthesis in the pregnant mare is different from that of estrone and estradiol and it is apparently cholesterol-independent .
Preparation Methods
Synthetic Routes and Reaction Conditions: Equilin can be synthesized from commercially available 19-hydroxyandrost-4-ene-3,17-dione through a series of chemical reactions. The process involves retro-aldol aromatization, which efficiently converts the starting material into this compound and its derivatives . The overall yields for this compound, 17β-dihydrothis compound, and 17α-dihydrothis compound are 32%, 37%, and 25%, respectively .
Industrial Production Methods: Industrial production of this compound typically involves extraction from the urine of pregnant mares. The extracted conjugated estrogens are then purified and processed to obtain this compound and its derivatives .
Chemical Reactions Analysis
Types of Reactions: Equilin undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions can occur with halogens or other nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: Oxidation of this compound can lead to the formation of equilenin.
Reduction: Reduction can produce 17β-dihydrothis compound.
Substitution: Substitution reactions can yield various halogenated derivatives of this compound
Scientific Research Applications
Equilin has a wide range of applications in scientific research:
Chemistry: this compound is used as a reference compound in the study of estrogenic steroids and their derivatives.
Biology: It is studied for its role in the endocrine system and its effects on various biological processes.
Medicine: this compound is a key component of hormone replacement therapy for menopausal symptoms.
Comparison with Similar Compounds
Estrone: Another naturally occurring estrogen found in both humans and horses.
17β-Estradiol: The most potent natural estrogen in humans.
Equilenin: A derivative of equilin with similar estrogenic activity.
Comparison: this compound is unique due to its presence in conjugated estrogens derived from pregnant mares’ urine. It has a distinct structure with four double bonds in the A- and B-rings, which differentiates it from other estrogens like estrone and 17β-estradiol. This compound’s binding affinity to estrogen receptors is lower compared to estradiol, but its derivatives, such as 17β-dihydrothis compound, exhibit higher binding affinities .
Properties
IUPAC Name |
3-hydroxy-13-methyl-9,11,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3-5,10,14,16,19H,2,6-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRLQDKEXYKHJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(=CCC4=C3C=CC(=C4)O)C1CCC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90859387 | |
Record name | 3-Hydroxyestra-1,3,5(10),7-tetraen-17-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90859387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
474-86-2 | |
Record name | equilin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756756 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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